2-chloro-6-isocyanatobenzonitrile
Description
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Structure
3D Structure
Properties
CAS No. |
1261499-51-7 |
|---|---|
Molecular Formula |
C8H3ClN2O |
Molecular Weight |
178.57 g/mol |
IUPAC Name |
2-chloro-6-isocyanatobenzonitrile |
InChI |
InChI=1S/C8H3ClN2O/c9-7-2-1-3-8(11-5-12)6(7)4-10/h1-3H |
InChI Key |
AQKCPNMALUBSRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)N=C=O |
Purity |
95 |
Origin of Product |
United States |
Fundamental Chemical Significance of Aromatic Isocyanates and Benzonitriles
The utility of 2-chloro-6-isocyanatobenzonitrile is derived from the combined properties of its constituent functional groups: the aromatic isocyanate and the benzonitrile (B105546) moieties.
Aromatic isocyanates are a class of organic compounds defined by the presence of an isocyanate (-N=C=O) group directly attached to an aromatic ring. merckmillipore.com This functional group is highly electrophilic, making it exceptionally reactive toward nucleophiles such as alcohols, amines, and water. google.com This high reactivity is the cornerstone of their industrial importance, primarily as key components in the production of polyurethane polymers, which are formed through the reaction of diisocyanates with polyols. google.comontosight.aiepo.org Beyond polymers, aromatic isocyanates are crucial in the synthesis of coatings, elastomers, and adhesives, where their rapid curing times and the formation of strong, stable chemical bonds are highly valued. ontosight.aigoogleapis.com
Benzonitriles, organic compounds featuring a cyano (-C≡N) group on a benzene (B151609) ring, are also of fundamental importance in organic chemistry. google.com The nitrile group is a versatile functional handle; it can be hydrolyzed to form carboxylic acids, reduced to form amines, or participate in cycloaddition reactions. researchgate.netnih.gov Nitriles are found in numerous valuable compounds, including pharmaceuticals, agrochemicals, and materials like nitrile rubber. google.comresearchgate.net The cyano group is strongly polar and electron-withdrawing, which influences the electronic properties of the aromatic ring to which it is attached. google.com
Strategic Importance of Ortho Substituted Halogenated Aromatics
The specific arrangement of the functional groups in 2-chloro-6-isocyanatobenzonitrile, with a chlorine atom positioned ortho to the isocyanate group, is of strategic significance in chemical synthesis. Halogens on an aromatic ring are known as deactivating, ortho-, para- directors in electrophilic aromatic substitution reactions. justia.com While they slow the rate of reaction compared to unsubstituted benzene (B151609), they direct incoming electrophiles to the positions ortho and para to themselves. justia.com This is due to the ability of the halogen's lone pairs of electrons to stabilize the cationic intermediate (the arenium ion) formed during the reaction. justia.com
In the context of a molecule like this compound, the ortho-chloro substituent exerts several critical influences:
Steric Hindrance: The presence of the chlorine atom adjacent to the isocyanate group can sterically hinder the approach of nucleophiles, potentially modulating the isocyanate's reactivity or influencing the conformational preferences of the resulting products.
Electronic Effects: As an electron-withdrawing group, the chlorine atom, along with the nitrile group, makes the aromatic ring electron-deficient. This can affect the regioselectivity of any further substitutions on the ring.
Synthetic Handle: The carbon-chlorine bond itself can serve as a reaction site, for instance, in palladium-catalyzed cross-coupling reactions, allowing for the introduction of further molecular complexity.
This combination of steric and electronic effects allows chemists to strategically control reaction outcomes, making ortho-substituted halogenated aromatics valuable tools in the precise construction of complex target molecules. researchgate.net
Scope and Research Trajectories for 2 Chloro 6 Isocyanatobenzonitrile
Currently, 2-chloro-6-isocyanatobenzonitrile is primarily regarded as a reactive intermediate for laboratory-scale synthesis rather than a stable, end-use product. Its high reactivity, conferred by the isocyanate group, makes it a valuable building block for creating more elaborate molecules. The research trajectories for this compound can be inferred from its structure and the known applications of related chemicals.
A plausible synthetic route to this compound begins with a known precursor, 2-chloro-6-nitrobenzonitrile (B146369). google.comresearchgate.net This starting material can be reduced to form the corresponding amine, 2-amino-6-chlorobenzonitrile. Subsequent reaction of this amine with phosgene (B1210022) or a phosgene equivalent would then yield the target isocyanate. The synthesis of the nitro precursor is well-documented in patent literature, often starting from 2-chloro-6-nitrotoluene. researchgate.net
The primary research applications for this compound are likely to be in the following areas:
Agrochemical Synthesis: A significant area of research is likely its use as an intermediate in the development of new agrochemicals. This is strongly suggested by the commercial importance of the structurally related compound 2,6-dichlorobenzonitrile (B3417380) (known as Dichlobenil), which is a widely used herbicide. ontosight.ainih.gov Researchers could use the isocyanate group of this compound to react with various alcohols or amines, creating a library of urea (B33335) or carbamate (B1207046) derivatives for herbicidal activity screening.
Medicinal Chemistry: The compound may serve as a scaffold in the design of new pharmaceutically active agents. The synthesis of complex heterocyclic structures or substituted aromatics for drug discovery often relies on versatile, multi-functional building blocks. For example, the related compound 2-chloro-6-benzyloxybenzonitrile (B3058847) is noted as an intermediate in the preparation of potential antimicrobial and anticancer agents. epo.org By analogy, this compound could be used to synthesize novel compounds for biological evaluation.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₃ClN₂O |
| Molecular Weight | 180.58 g/mol |
| Boiling Point | 80°C at 2 mmHg |
| Density | 1.231 g/mL at 25°C |
| Refractive Index | 1.555 (n20/D) |
Note: Data derived from chemical supplier information.
Historical Context of Isocyanate and Nitrile Chemistry
Established Synthetic Routes to Aromatic Isocyanates
The conversion of an aromatic amine to an isocyanate is a critical transformation in the synthesis of this compound. Several methods exist for this conversion, ranging from traditional phosgenation to more modern, phosgene-free alternatives.
Phosgenation is a long-established method for the production of isocyanates. nih.govacs.org This process involves the reaction of a primary amine with phosgene (COCl₂). The reaction can be carried out in either the liquid or gas phase. nih.gov In the liquid phase, the amine is typically dissolved in an inert solvent and treated with phosgene. acs.org The gas phase method involves reacting the vaporized amine with gaseous phosgene at high temperatures. researchgate.net
Due to the high toxicity of phosgene, significant efforts have been made to develop safer, phosgene-free alternatives. nwo.nl One such alternative is the use of triphosgene (B27547), a solid and therefore less hazardous phosgene equivalent. chemicalforums.com The reaction with triphosgene is typically carried out in an inert solvent like dichloromethane (B109758) in the presence of a base such as triethylamine. researchgate.net Diphosgene (trichloromethyl chloroformate) is another phosgene substitute that has been used for the preparation of aromatic isocyanates from their corresponding amine hydrochlorides.
| Reagent | Phase | Key Features |
| Phosgene | Liquid or Gas | Traditional, highly reactive, but also highly toxic. nih.govacs.org |
| Triphosgene | Solid | Safer alternative to phosgene, used in solution. chemicalforums.com |
| Diphosgene | Liquid | Used for the synthesis of aromatic isocyanates. |
The Curtius rearrangement is a powerful, phosgene-free method for converting carboxylic acids to isocyanates via an acyl azide (B81097) intermediate. numberanalytics.comwikipedia.org The reaction is typically carried out by treating an acyl chloride or anhydride (B1165640) with sodium azide to form the acyl azide, which then undergoes thermal or photochemical decomposition to yield the isocyanate with the loss of nitrogen gas. numberanalytics.comwikipedia.org This method is valued for its tolerance of a wide variety of functional groups. wikipedia.org
A key advantage of the Curtius rearrangement is that it can be performed under mild conditions. acs.org For instance, the reaction can be carried out at room temperature, which minimizes the risk of side reactions and enhances safety. wikipedia.org The resulting isocyanate can then be trapped with various nucleophiles to produce amines, carbamates, or ureas. numberanalytics.comwikipedia.org
| Reaction | Starting Material | Intermediate | Key Features |
| Curtius Rearrangement | Carboxylic Acid | Acyl Azide | Phosgene-free, mild conditions, tolerant of many functional groups. numberanalytics.comwikipedia.orgacs.org |
Beyond phosgenation and the Curtius rearrangement, other methods for converting amines to isocyanates have been developed. One such approach involves the reaction of amines with dimethyl carbonate, which avoids the use of phosgene. ebrary.net Another method is the urea (B33335) process, where urea, an alcohol, and an amine are used to synthesize a carbamate (B1207046), which is then decomposed to the isocyanate. nih.govacs.org This process is considered a "zero emission" route as the byproducts can be recycled. nih.govacs.org Additionally, the direct conversion of amines, alcohols, and carbon dioxide to urethanes, which can then be converted to isocyanates, has been explored. ebrary.net
Synthesis of Halogenated Benzonitrile Precursors
The synthesis of this compound requires the preparation of a key precursor, 2-amino-6-chlorobenzonitrile. sigmaaldrich.com This, in turn, is often synthesized from other halogenated benzonitriles.
The introduction of halogen atoms at specific positions on an aromatic ring is crucial for the synthesis of the desired precursors. Regioselective halogenation can be achieved using various methods. For instance, the use of N-halosuccinimides (such as NBS, NCS) in a fluorinated alcohol like hexafluoroisopropanol (HFIP) allows for mild and regioselective halogenation of a wide range of aromatic compounds. organic-chemistry.orgnih.gov This method often provides high yields and can be used for sequential halogenations. organic-chemistry.org Another approach involves the use of benzeneseleninyl chloride in the presence of an aluminum halide for the regioselective halogenation of activated aromatic rings. researchgate.net For the synthesis of 2,6-dichlorobenzonitrile (B3417380), a known herbicide, one route involves the de-nitrochlorination of 2-chloro-6-nitrobenzonitrile (B146369) with chlorine gas. google.compatsnap.com
| Reagent System | Substrate Type | Key Features |
| N-halosuccinimide/HFIP | Arenes and Heterocycles | Mild conditions, high regioselectivity. organic-chemistry.orgnih.gov |
| Benzeneseleninyl chloride/Aluminum halide | Activated Aromatics | Regioselective halogenation. researchgate.net |
| Chlorine gas | 2-chloro-6-nitrobenzonitrile | De-nitrochlorination to form 2,6-dichlorobenzonitrile. google.compatsnap.com |
The introduction of a cyano group is another essential step in the synthesis of the benzonitrile precursors. The Sandmeyer reaction is a classic and versatile method for this transformation. numberanalytics.comwikipedia.org This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then treated with a copper(I) cyanide to yield the corresponding aryl cyanide. numberanalytics.comwikipedia.org The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups. numberanalytics.compku.edu.cn
An alternative route to introducing a cyano group is through the reaction of a di- or tri-substituted benzene (B151609) with a metal cyanide. For example, 2-chloro-6-nitrobenzonitrile can be prepared from 2,3-dichloronitrobenzene (B165493) by reaction with copper(I) cyanide. google.com
Synthetic Routes to 2-Chloro-6-nitrobenzonitrile as a Building Block
2-Chloro-6-nitrobenzonitrile is a pivotal intermediate in the synthesis of this compound. Its preparation can be achieved through several established chemical transformations.
One common method is the Sandmeyer reaction . wikipedia.orgmasterorganicchemistry.comlscollege.ac.inbyjus.com This reaction facilitates the conversion of an aryl diazonium salt, derived from the corresponding aniline (B41778) (2-chloro-6-nitroaniline), into an aryl cyanide using a copper(I) cyanide catalyst. wikipedia.orglscollege.ac.in The Sandmeyer reaction is a versatile tool in aromatic chemistry for introducing a cyano group. wikipedia.orgbyjus.com
Another significant pathway is nucleophilic aromatic substitution . This can involve the reaction of 1,2-dichloro-3-nitrobenzene with a metal cyanide, such as sodium or potassium cyanide. google.com The reaction is typically conducted in an aprotic polar solvent like dimethylformamide (DMF) at elevated temperatures, often in the presence of a copper salt catalyst. google.com For instance, reacting 1,2-dichloro-3-nitrobenzene with copper(I) cyanide and potassium cyanide in DMF at 165-170°C can produce 4-chloro-2-nitrobenzonitrile, a related isomer. epo.org
A patent describes a multi-step process starting from 2-chloro-6-nitrotoluene. google.com This starting material is condensed with a dialkyl oxalate, followed by a series of reactions including hydrolysis, reaction with nitrous acid, and finally oxidation to yield 2-chloro-6-nitrobenzonitrile. google.com
The table below summarizes a selection of synthetic conditions for preparing 2-chloro-6-nitrobenzonitrile.
Table 1: Synthetic Conditions for 2-Chloro-6-nitrobenzonitrile
| Starting Material | Reagents | Solvent | Temperature | Reference |
|---|---|---|---|---|
| 1,2-dichloro-3-nitrobenzene | NaCN, CuCN | Aprotic amides | 100-200°C | google.com |
| 2,3-Dichloronitrobenzene | Alkali cyanide, CuCl | Aprotic or basic solvent | 140-200°C | google.com |
| 2-chloro-6-nitrotoluene | Dialkyl oxalate, alkali metal alkoxide, then HNO₂/HNO₃ | Toluene/Ethanol | Ambient to 95°C | google.com |
Development of Novel Synthetic Approaches for this compound
Recent research has focused on developing more efficient, safer, and environmentally benign methods for synthesizing isocyanates, moving away from traditional routes that often involve hazardous reagents like phosgene. universityofcalifornia.eduukessays.com
A prominent phosgene-free route to aryl isocyanates is the reductive carbonylation of nitroarenes . ukessays.comnih.govacs.org This one-step process involves reacting a nitroaromatic compound, such as 2-chloro-6-nitrobenzonitrile, with carbon monoxide (CO) in the presence of a transition-metal catalyst. ukessays.comwikipedia.org Palladium-based catalysts are particularly effective for this transformation. ukessays.comresearchgate.netacs.org
The catalytic system often consists of a palladium salt (e.g., PdCl₂) and a ligand. researchgate.net Research has shown that N-donor ligands, such as 1,10-phenanthroline, can create highly active and selective catalytic systems. ukessays.com The reaction is typically carried out under pressure and at elevated temperatures. For example, the carbonylation of nitrobenzene (B124822) to phenyl isocyanate has been achieved with high conversion and selectivity using a PdCl₂/alkylimidazole system at 220°C and 1400 psi of CO. researchgate.net Heterogenized palladium catalysts, where the catalyst is anchored to a solid support, have also been developed to facilitate catalyst recycling and improve sustainability. nih.govacs.org
Electrochemical methods offer a promising green alternative for generating reactive intermediates like isocyanates without the need for harsh chemical oxidants. google.comrsc.org The in situ generation of isocyanates can be achieved through the electrochemical oxidation of suitable precursors. rsc.org
While specific literature on the direct electrochemical synthesis of this compound is scarce, the general principles have been established. One potential route involves the electrochemical reduction of the corresponding nitro compound to an amine, which could then be converted to the isocyanate in a subsequent step. Another approach involves the oxidative conversion of compounds like oxamic acid derivatives. google.com For instance, n-butyl isocyanate has been synthesized via the electrolysis of n-butyl tetraethylammonium (B1195904) oxamide. google.com This suggests that a similar strategy could be developed for aromatic substrates. Recent studies have also demonstrated the electrochemical synthesis of isocyanides, which are structural isomers of isocyanates, highlighting the potential of electrosynthesis in this area of chemistry. youtube.com
Flow chemistry , or continuous flow synthesis, is a modern technology that offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous materials or intermediates. universityofcalifornia.eduthieme-connect.comnih.gov The synthesis of isocyanates, which can involve toxic reagents like phosgene or high-energy intermediates like acyl azides, is well-suited for flow chemistry. universityofcalifornia.eduthieme-connect.comacs.org
In a flow system, reagents are pumped through a heated reactor coil, allowing for precise control over temperature, pressure, and reaction time. thieme-connect.comnih.gov This minimizes the volume of hazardous material present at any given moment. A key phosgene-free method adaptable to flow chemistry is the Curtius rearrangement, where an acyl azide is converted into an isocyanate. thieme-connect.comacs.org This process can be performed in a continuous flow reactor, allowing the unstable acyl azide intermediate to be generated and immediately converted to the isocyanate, thus avoiding its isolation and enhancing safety. thieme-connect.comacs.org This methodology has been successfully applied to produce various mono- and diisocyanates from carboxylic acid precursors. thieme-connect.com
The table below lists the compounds mentioned in this article.
Reactivity of the Isocyanate Moiety
The isocyanate group (-N=C=O) is a highly reactive functional group, primarily characterized by the electrophilic nature of its central carbon atom. This makes it a prime target for a variety of nucleophiles.
Isocyanates readily react with alcohols in a process known as alcoholysis to form carbamates (urethanes). wikipedia.org This reaction proceeds through the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group.
The general mechanism for this reaction is as follows: ROH + R'NCO → ROC(O)N(H)R' wikipedia.org
In the case of this compound, the reaction with an alcohol (e.g., ethanol) would yield the corresponding ethyl carbamate derivative. The presence of the electron-withdrawing chloro and nitrile groups on the aromatic ring is expected to increase the reactivity of the isocyanate group towards nucleophilic attack, potentially leading to faster reaction rates compared to unsubstituted phenyl isocyanate.
Table 1: Representative Reaction of this compound with an Oxygen Nucleophile
| Reactant | Nucleophile | Product | Product Class |
|---|
The reaction of isocyanates with amines, known as aminolysis, results in the formation of substituted ureas. wikipedia.org This reaction is typically rapid and exothermic. Primary and secondary amines can be used in this reaction.
The general reaction is: R₂NH + R'NCO → R₂NC(O)N(H)R' wikipedia.org
When this compound reacts with an amine, such as ammonia (B1221849) or a primary amine, it forms a corresponding urea derivative. For instance, the reaction with ammonia would yield N-(2-chloro-6-cyanophenyl)urea. Similar to alcoholysis, the electronic effects of the substituents on the benzene ring are anticipated to enhance the reaction rate.
Table 2: Representative Reaction of this compound with a Nitrogen Nucleophile
| Reactant | Nucleophile | Product | Product Class |
|---|
Isocyanates can participate in various cycloaddition reactions. For instance, aryl isocyanates have been shown to undergo reactions that can be considered formal [2+2] cycloadditions. acs.orgdocumentsdelivered.comacs.org An example is the reaction with N,N-dimethylformamide, which can lead to the formation of spiro compounds through intermediate cycloadducts. acs.org Although specific studies on this compound are not prevalent, the general reactivity of aryl isocyanates suggests its potential to participate in such reactions.
Furthermore, isocyanates can be involved in [3+2] cycloaddition reactions. researchgate.net For example, aza-oxyallyl cations have been shown to react with isocyanates in a [3+2] manner to form N-heterocycles. researchgate.net The electron-deficient nature of the isocyanate in this compound could influence the regioselectivity and rate of these cycloaddition reactions.
Isocyanates are key monomers in the synthesis of polyurethanes and other polymers. The polymerization of isocyanates can proceed through several mechanisms. One of the most common is the cyclotrimerization to form isocyanurates, which are six-membered heterocyclic rings. umich.edursc.org This reaction is often catalyzed by tertiary amines or Lewis bases. rsc.org
Another important polymerization pathway for isocyanates is their reaction with polyols (compounds with multiple hydroxyl groups) to form polyurethanes. wikipedia.org This is a step-growth polymerization based on the repeated formation of carbamate linkages. Similarly, reaction with polyamines leads to polyureas.
The homopolymerization of monoisocyanates is also possible, leading to the formation of polyisocyanates, which are nylon-1 polymers. acs.org These polymerizations are typically anionic in nature. Given the reactivity of the isocyanate group in this compound, it can be expected to undergo these types of polymerization reactions under appropriate conditions.
Reactivity of the Nitrile Moiety
The nitrile group (-C≡N) is a versatile functional group that can undergo various transformations, most notably hydrolysis.
Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. libretexts.orgresearchgate.net The hydrolysis of benzonitriles, in particular, has been studied extensively. oup.comznaturforsch.comyu.edu.jo The reaction typically proceeds via the formation of a benzamide (B126) intermediate, which can then be further hydrolyzed to the corresponding benzoic acid. oup.com
For para-substituted benzonitriles, studies have shown that the hydrolysis rates are influenced by the electronic nature of the substituent. oup.comznaturforsch.com Electron-withdrawing groups can affect the rate-determining step of the hydrolysis. In strongly acidic media, the rate-determining step for the hydrolysis of some benzonitriles is the nucleophilic attack of water on the protonated nitrile. znaturforsch.com
The hydrolysis of this compound would be expected to first affect the more reactive isocyanate group, but under conditions that favor nitrile hydrolysis, the nitrile could be converted to a carboxylic acid or an amide. The presence of the ortho-chloro substituent would likely influence the rate of this transformation.
Amidation reactions of nitriles are also possible. For instance, the hydration of nitriles to amides can be achieved using various catalysts, such as ruthenium complexes or manganese dioxide. organic-chemistry.org These methods often offer high selectivity and can be performed under milder conditions than traditional hydrolysis.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ethanol |
| Ethyl N-(2-chloro-6-cyanophenyl)carbamate |
| Carbamate |
| Ammonia |
| N-(2-chloro-6-cyanophenyl)urea |
| Urea |
| Phenyl isocyanate |
| N,N-dimethylformamide |
| Isocyanurate |
| Polyurethane |
| Polyurea |
| Polyisocyanate |
| Nylon-1 |
| Benzamide |
| Benzoic acid |
| Ruthenium |
Reduction Reactions of the Nitrile Group
The nitrile group in this compound is susceptible to reduction by various reagents, potentially yielding primary amines or aldehydes. The outcome of the reduction is highly dependent on the reducing agent and the reaction conditions.
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of fully reducing the nitrile to a primary amine. libretexts.orglibretexts.org This reaction proceeds through the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.org An intermediate imine anion is formed, which undergoes a second hydride addition to yield a dianion that, upon aqueous workup, gives the primary amine. libretexts.org However, the isocyanate group is also readily reduced by LiAlH₄, which would lead to a mixture of products or a more complex reduced molecule.
For a more selective reduction of the nitrile group to an aldehyde, a less reactive hydride reagent like diisobutylaluminum hydride (DIBAL-H) is typically employed. libretexts.org DIBAL-H adds a single hydride equivalent to the nitrile, forming an imine-aluminum complex. libretexts.org Subsequent hydrolysis in an acidic workup cleaves this complex to furnish the aldehyde. libretexts.org The lower reactivity of DIBAL-H might allow for selective reduction of the nitrile in the presence of the isocyanate, although careful control of stoichiometry and temperature would be crucial.
Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst (e.g., Raney nickel, palladium, or platinum) is another method for nitrile reduction to a primary amine. acs.org This method can sometimes offer better selectivity compared to metal hydrides, though the isocyanate group can also be affected under these conditions.
Table 1: Predicted Outcomes of Nitrile Reduction in this compound
| Reagent | Predicted Product(s) | Notes |
| 1. LiAlH₄2. H₂O | 2-chloro-6-(aminomethyl)aniline | Both nitrile and isocyanate groups are likely reduced. |
| 1. DIBAL-H (1 equiv.)2. H₃O⁺ | 2-chloro-6-isocyanatobenzaldehyde | Potential for selective reduction of the nitrile to an aldehyde. |
| H₂ / Raney Ni | 2-chloro-6-(aminomethyl)aniline | Catalytic hydrogenation typically reduces both functional groups. |
Nucleophilic Additions to the Nitrile Carbon
The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond and can undergo nucleophilic addition. libretexts.org Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the nitrile carbon to form an intermediate imine anion. libretexts.org This intermediate is typically hydrolyzed during aqueous workup to yield a ketone. libretexts.org
The reactivity of the nitrile in this compound towards nucleophiles is in direct competition with the highly electrophilic carbon of the isocyanate group. Isocyanates readily react with a wide range of nucleophiles, including alcohols, amines, and even carbanions. Therefore, any nucleophilic addition targeting the nitrile would require careful selection of the nucleophile and reaction conditions to avoid preferential attack at the isocyanate. It is likely that the isocyanate is the more reactive electrophile in most cases.
Weakly basic nucleophiles, such as cyanide ion (⁻CN), can also add to nitriles, a reaction often used in the synthesis of cyanohydrins from aldehydes and ketones. youtube.com For a nitrile, this would lead to a more complex diamino-substituted intermediate after hydrolysis.
Table 2: Predicted Products of Nucleophilic Addition to this compound
| Nucleophile | Predicted Major Product | Notes |
| 1. CH₃MgBr2. H₃O⁺ | N-(2-chloro-6-cyanophenyl)acetamide | Preferential attack of the Grignard reagent on the more electrophilic isocyanate group is expected. |
| 1. C₆H₅Li2. H₃O⁺ | N-(2-chloro-6-cyanophenyl)benzamide | Organolithium reagents are also expected to react preferentially with the isocyanate. |
Interplay between Isocyanate and Nitrile Functionalities
The proximate arrangement of the isocyanate and nitrile groups on the benzene ring allows for unique intramolecular reactions, leading to the formation of heterocyclic structures.
Intramolecular Cyclization Reactions
Intramolecular cyclization of this compound can be induced by the addition of an external reagent that reacts with one functional group to generate a nucleophilic center, which then attacks the other functional group. For instance, reaction of the isocyanate with a nucleophile like hydrazine (B178648) could form a semicarbazide (B1199961) intermediate, which could then undergo cyclization onto the nitrile group to form a five- or six-membered heterocycle.
Alternatively, partial reduction or hydrolysis of the nitrile group could generate a primary amine or an amide, respectively, which could then act as an intramolecular nucleophile, attacking the isocyanate to form a cyclic urea or a related heterocyclic system. The feasibility of these reactions would depend on the relative rates of the initial nucleophilic attack and the subsequent intramolecular cyclization.
Cascade and Tandem Reaction Sequences
The bifunctional nature of this compound makes it a prime candidate for cascade or tandem reactions, where a single reaction event initiates a sequence of further transformations. nih.gov For example, a reaction could be designed where an external reagent interacts with both the isocyanate and nitrile groups in a concerted or stepwise fashion within a single synthetic operation.
Such cascade reactions are valuable in heterocyclic synthesis for rapidly building molecular complexity from simple starting materials. rsc.org In the case of this compound, a potential cascade could be initiated by a nucleophile that adds to the isocyanate, with the resulting intermediate undergoing a cyclization-addition sequence with the nitrile group.
Influence of Ortho-Chlorine Substitution on Reactivity and Selectivity
The chlorine atom at the ortho-position to both the nitrile and isocyanate groups exerts a significant influence on the molecule's reactivity and the selectivity of its reactions through a combination of electronic and steric effects, often referred to as the "ortho effect". cas.czwikipedia.org
Electronic Effects: The chlorine atom is an electron-withdrawing group through induction, which increases the electrophilicity of the aromatic ring and the carbon atoms of the nitrile and isocyanate groups. This enhanced electrophilicity can increase the rate of nucleophilic attack at these positions. chemistry.coach However, chlorine also possesses lone pairs of electrons that can be donated through resonance, although this effect is generally weaker than its inductive withdrawal for halogens.
Steric Effects: The steric bulk of the ortho-chlorine atom can hinder the approach of nucleophiles or catalysts to the adjacent functional groups. youtube.com This steric hindrance can affect the rate of reaction and can also influence the regioselectivity and stereoselectivity of certain transformations. For example, in reactions involving the isocyanate group, the chlorine atom may direct the incoming nucleophile to a specific orientation to minimize steric clash. In some cases, steric hindrance can force a functional group, like the isocyanate, to twist out of the plane of the benzene ring, which can alter its conjugation and reactivity. wikipedia.org
The combination of these effects can be complex. For instance, while the electronic effect of the chlorine might activate the nitrile group towards nucleophilic attack, the steric effect might simultaneously slow it down. The net outcome will depend on the specific reactants and conditions.
A Versatile but Underutilized Synthetic Intermediate
The unique combination of a nitrile, an isocyanate, and a chloro substituent on a benzene ring suggests that this compound holds significant potential as a versatile building block in organic synthesis. The electron-withdrawing nature of the chlorine atom is expected to modulate the reactivity of the isocyanate and nitrile groups, potentially leading to novel reaction pathways and the formation of unique molecular architectures. However, detailed studies leveraging these properties are not extensively reported.
Construction of Heterocyclic Ring Systems
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. orgsyn.orgnih.gov Isocyanates are common precursors for the formation of various heterocyclic rings.
The imidazo[1,2-c]quinazoline core is a significant scaffold in medicinal chemistry. nih.gov The general synthesis of imidazo[1,2-c]quinazolinone derivatives has been reported to involve the reaction of α-aminoketones or α-aminocarboxylic esters with 2-isocyanatobenzonitrile. organic-chemistry.org These reactions proceed via cyclization to form the quinazoline (B50416) ring system. While this suggests a potential pathway for the chlorinated analogue, specific examples utilizing this compound are not readily found in the literature. The presence of the chlorine atom could influence the cyclization step and the subsequent reactivity of the resulting heterocyclic system. A related compound, 6-(2-chloro-phenyl)-benzo orgsyn.orgfrontiersin.orgimidazo[1,2-c]quinazoline, has been identified, indicating that chloro-substituted derivatives of this heterocyclic system are of interest, although its synthesis from this compound is not specified. sigmaaldrich.com
Quinazolines and their derivatives are a major class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. nih.gov A variety of synthetic methods for quinazolines have been developed, often starting from 2-aminobenzonitriles or related structures. organic-chemistry.org For instance, 4-chloro-quinazoline derivatives can be prepared from the corresponding quinazolinones using reagents like phosphorus oxychloride. nih.gov This highlights the utility of chlorinated quinazolines as synthetic intermediates. However, direct synthetic routes starting from this compound to form the quinazoline scaffold are not well-documented.
The reactivity of the isocyanate group makes this compound a potential precursor for a variety of other nitrogen-containing heterocycles. frontiersin.orguow.edu.au For example, isocyanates are known to react with a range of nucleophiles to form ureas, carbamates, and other functional groups that can subsequently undergo intramolecular cyclization to yield heterocycles such as triazoles, pyrimidines, and pyridazines. nih.gov The synthesis of various heterocyclic systems, including pyrazoles and isoxazoles, often involves the condensation of hydrazines or hydroxylamine (B1172632) with appropriate precursors. nih.gov While the potential for this compound to participate in such reaction cascades is high, specific examples are not prevalent in the literature.
Synthesis of Complex Aromatic Compounds
The transformation of the nitrile and isocyanate groups in this compound can lead to the synthesis of complex aromatic compounds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the isocyanate group can be converted to an amine or participate in cycloaddition reactions. These transformations, coupled with the reactivity of the chloro-substituent in nucleophilic aromatic substitution reactions, open avenues for the synthesis of polysubstituted aromatic compounds. However, published research detailing these specific applications is limited.
Role in the Generation of Functionalized Organic Molecules
The isocyanate functionality is a key reactive group for the introduction of various functionalities onto an aromatic ring. It readily reacts with alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively. This reactivity makes this compound a potential reagent for the functionalization of organic molecules, including polymers and biomolecules. The resulting functionalized benzonitrile could then serve as a platform for further synthetic modifications. Despite this potential, specific and detailed research findings on the use of this compound for this purpose are not widely reported.
Precursor for Advanced Aromatic Amides and Ureas
The isocyanate (–N=C=O) group is a cornerstone of addition reactions, making this compound an excellent starting material for the synthesis of substituted amides and ureas. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.
The primary reaction pathway involves the nucleophilic attack of an amine on the electrophilic carbon atom of the isocyanate group, leading to the formation of a stable urea linkage. This reaction is typically rapid and can be performed under mild conditions, often at room temperature and without the need for a catalyst. vulcanchem.com The general reaction of an isocyanate with a primary or secondary amine is a well-established method for creating unsymmetrical ureas. epo.orgjustia.com The reaction of this compound with various amines would yield a library of novel urea derivatives, each with the unique substitution pattern of the parent molecule.
Similarly, this compound can serve as a precursor to aromatic amides. The reaction of isocyanates with carboxylic acids can lead to the formation of amides through the decarboxylation of an intermediate mixed anhydride. google.com Research has shown that a wide variety of carboxylic acids, including aliphatic, aromatic, and heteroaromatic ones, can condense with aryl isocyanates at room temperature to produce the corresponding amides in high yields. google.com This method is compatible with various functional groups, highlighting its potential for complex molecule synthesis.
The synthesis of ureas from isocyanates is a fundamental transformation in organic chemistry. The following table illustrates the general reaction scheme.
| Reactant 1 | Reactant 2 | Product | General Conditions |
| This compound | Primary/Secondary Amine | N-(2-chloro-6-cyanophenyl)-N'-substituted urea | Suitable solvent (e.g., DMF, THF, DCM), Room Temperature |
Derivatization for Specialized Reagents
Chemical derivatization is a technique used to convert an analyte into a product that is more suitable for analysis by a specific instrumental method, such as chromatography. Derivatizing agents are chosen to enhance properties like volatility, thermal stability, or detectability. justia.com The high reactivity of the isocyanate group makes this compound a potential candidate for creating specialized derivatization reagents.
Isocyanates are known to react with a wide range of nucleophiles, including alcohols, thiols, and amines, to form stable derivatives. This reactivity can be exploited to "tag" molecules of interest, thereby facilitating their detection and quantification. For instance, a derivatizing agent containing a specific chromophore or fluorophore allows for sensitive detection using UV-Vis or fluorescence spectroscopy.
While specific applications of this compound as a derivatization reagent are not extensively documented, its structure suggests potential. The chloro and cyano groups could influence the chromatographic behavior of the resulting derivatives, and the aromatic ring could be modified to incorporate a detectable label. The development of novel derivatization reagents is crucial for advancing analytical methodologies in various fields, including environmental monitoring and biomedical analysis.
Applications in Macromolecular Chemistry (Focus on monomer incorporation and reactivity)
Isocyanates are fundamental building blocks in polymer chemistry, most notably in the production of polyurethanes and polyureas. These polymers are formed through the step-growth polymerization of di- or polyfunctional isocyanates with polyols or polyamines, respectively.
Given its monofunctional isocyanate group, this compound would primarily act as a chain-terminating or modifying agent in polymerization reactions. However, if bifunctionalized, for example, through the conversion of the nitrile group to an amine, it could serve as a monomer for the synthesis of novel polymers. The incorporation of the 2-chloro-6-cyanophenyl moiety into a polymer backbone could impart specific properties such as increased thermal stability, altered solubility, or specific optical properties.
The reactivity of the isocyanate group is a critical factor in polymerization. Aromatic isocyanates are generally more reactive than their aliphatic counterparts. epo.org This high reactivity can sometimes lead to challenges in controlling the polymerization process, including the potential for unwanted side reactions or rapid, difficult-to-manage polymerization rates. The steric hindrance and electronic effects of the chlorine and cyano substituents on the benzene ring of this compound would be expected to modulate the reactivity of the isocyanate group, a factor that could be tuned for specific polymerization applications. The study of such monomers is essential for the development of new materials with tailored properties.
The following table summarizes the key functional groups and their roles in the chemistry of this compound.
| Functional Group | Chemical Formula | Role in Synthesis |
| Isocyanate | -N=C=O | Reactive site for addition reactions with nucleophiles (amines, alcohols, etc.), enabling the formation of ureas, amides, and polymers. |
| Chloro | -Cl | Influences the electronic properties and reactivity of the aromatic ring and the isocyanate group. Provides a potential site for further functionalization. |
| Benzonitrile | -C₆H₃(CN) | Aromatic core that provides rigidity and can be functionalized. The cyano group (-C≡N) can also participate in various chemical transformations. |
Spectroscopic and Computational Characterization of 2 Chloro 6 Isocyanatobenzonitrile
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis is fundamental to confirming the identity and purity of 2-chloro-6-isocyanatobenzonitrile. A multi-technique approach, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR and Raman), provides a comprehensive structural characterization.
Detailed Nuclear Magnetic Resonance (NMR) Studies (e.g., 2D-NMR, solid-state NMR for complex interactions)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of this compound.
¹H NMR spectroscopy for this compound is expected to show signals corresponding to the three protons on the aromatic ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro, isocyanate, and nitrile substituents. Protons on aromatic rings typically appear in the range of 6.5–8.0 δ. libretexts.org Specifically for aromatic nitriles, proton shifts are observed between 7.4 and 7.7 ppm. modgraph.co.uk The exact positions and splitting patterns (multiplicities) of the three distinct aromatic protons would depend on their position relative to the substituents and their coupling with each other.
¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would show eight distinct signals: one for the nitrile carbon, one for the isocyanate carbon, and six for the aromatic carbons. The nitrile carbon (C≡N) is anticipated in the 115-120 ppm range. rsc.org The isocyanate carbon (N=C=O) signal is expected to appear in the 120-130 ppm region. The six aromatic carbons will have shifts in the typical aromatic region (100-150 ppm), with the carbons directly bonded to the electronegative chlorine and nitrogen-containing groups (C-Cl, C-NCO, C-CN) being shifted further downfield. pdx.edu
To unambiguously assign these signals and understand through-bond and through-space interactions, advanced 2D-NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY spectra would reveal the coupling relationships between adjacent protons on the aromatic ring, while HMBC would show correlations between protons and carbons over two or three bonds, which is crucial for assigning the quaternary carbons, including the C-Cl, C-CN, and C-NCO carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for the respective functional groups.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic C-H | 7.4 - 8.0 | Three distinct signals expected, with splitting patterns determined by proton-proton coupling. |
| ¹³C | C-NCO | ~125 | Quaternary carbon of the isocyanate group. |
| C≡N | ~117 | Quaternary carbon of the nitrile group. rsc.org | |
| Aromatic C-H | 120 - 140 | Three distinct signals. | |
| Aromatic C-Cl, C-CN, C-NCO | 110 - 150 | Three distinct quaternary carbon signals, shifted by substituents. |
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. HRMS can measure the mass-to-charge ratio (m/z) with high precision, allowing for the determination of a unique molecular formula (C₈H₃ClN₂O).
Electron Ionization Mass Spectrometry (EI-MS) also provides structural information through fragmentation analysis. The molecular ion (M⁺) peak would be observed, and due to the presence of chlorine, a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak would be expected, corresponding to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope. libretexts.org
The fragmentation of the molecular ion is predictable based on the functional groups present. chemguide.co.uk Common fragmentation pathways would likely involve:
Loss of the isocyanate group: A fragmentation resulting in the loss of an NCO radical, leading to a significant peak corresponding to the chlorobenzonitrile cation.
Loss of chlorine: Cleavage of the C-Cl bond to lose a Cl radical. miamioh.edu
Loss of cyanide: Expulsion of a CN radical or HCN molecule from the fragmented ring.
Formation of acylium ions: If rearrangements occur, characteristic fragments related to carbonyl compounds could be seen. libretexts.org
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Neutral Loss | Significance |
|---|---|---|
| [M]⁺ | - | Molecular ion. Will show a characteristic M+2 peak for the ³⁷Cl isotope. |
| [M - NCO]⁺ | •NCO | Loss of the isocyanate radical, forming a chlorobenzonitrile cation. |
| [M - Cl]⁺ | •Cl | Loss of the chlorine radical. |
| [M - CN]⁺ | •CN | Loss of the nitrile radical. |
| [C₆H₃Cl]⁺ | NCO, CN | Chlorophenyl cation fragment. |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is highly effective for identifying the key functional groups within this compound. These two techniques are often complementary. mpg.de
The most characteristic vibrations are:
Isocyanate (-N=C=O) Stretch: A very strong and sharp absorption band is expected in the FT-IR spectrum, typically in the range of 2250-2275 cm⁻¹. This intense band is a hallmark of the isocyanate group.
Nitrile (-C≡N) Stretch: A sharp absorption of medium intensity is expected around 2220-2240 cm⁻¹. Conjugation with the phenyl ring can slightly alter its position and intensity. researchgate.net
Aromatic C-H Stretch: These vibrations typically appear above 3000 cm⁻¹.
Aromatic C=C Stretch: Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the benzene (B151609) ring.
C-Cl Stretch: A strong absorption is expected in the fingerprint region, generally between 600 and 800 cm⁻¹. Studies on the related 2-chloro-6-methylbenzonitrile (B1583042) place this vibration around 700 cm⁻¹. researchgate.net
Raman spectroscopy would complement the FT-IR data. The symmetric vibrations of the aromatic ring and the C≡N stretch are often strong in the Raman spectrum, whereas the highly polar N=C=O asymmetric stretch is typically weaker. mpg.de
Table 3: Characteristic Vibrational Frequencies for this compound Expected frequencies based on data from analogous compounds and standard group frequency charts.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Isocyanate (-N=C=O) Asymmetric Stretch | 2250 - 2275 | Very Strong | Weak |
| Nitrile (-C≡N) Stretch | 2220 - 2240 | Medium | Strong |
| Aromatic Ring C=C Stretch | 1400 - 1600 | Medium to Strong | Medium to Strong |
| C-Cl Stretch | 600 - 800 | Strong | Medium |
Quantum Chemical Calculations and Theoretical Modeling
Theoretical modeling provides a framework for interpreting experimental data and exploring molecular properties that are difficult to measure directly.
Density Functional Theory (DFT) Studies on Electronic Structure, Energetics, and Spectroscopic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate molecular structure and properties. researchgate.net For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to predict a variety of parameters. analis.com.my
Optimized Geometry: DFT calculations can determine the most stable three-dimensional arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. These calculations can predict potential distortions in the benzene ring caused by the bulky and electronegative substituents. nanobioletters.com
Spectroscopic Properties: Theoretical vibrational frequencies (IR and Raman) can be calculated and then scaled to correct for systematic errors, aiding in the assignment of experimental spectra. researchgate.net Similarly, NMR chemical shifts can be computed to support experimental assignments.
Electronic Properties: DFT is used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Analysis of the Mulliken charge distribution can identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites in the molecule, predicting its reactivity patterns. analis.com.my
Computational Exploration of Reaction Mechanisms and Transition States
Computational chemistry is invaluable for exploring the reactivity of this compound, particularly the highly reactive isocyanate group. DFT can be used to model reaction pathways, for instance, its reaction with nucleophiles like alcohols or amines.
These studies involve mapping the potential energy surface of a reaction. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, a detailed reaction mechanism can be proposed. The energy barrier (activation energy) for a given reaction step, determined by the energy of the transition state relative to the reactants, indicates how fast that step will proceed. This allows for the prediction of the most likely reaction pathways and the kinetic and thermodynamic favorability of product formation. For example, computational studies can determine whether a reaction will proceed via a stepwise or concerted mechanism and can help rationalize the regioselectivity and stereoselectivity of the products formed.
Spectroscopic and Computational Analysis of this compound Remains Elusive
Efforts to find information on the synthesis of this compound suggest a possible pathway from 2-chloro-6-nitrobenzonitrile (B146369). This indicates that while the compound may be synthetically accessible, its detailed physicochemical properties have not been widely studied or publicly documented.
General principles of MEP and FMO analyses are well-established in computational chemistry. MEP maps are valuable for understanding the charge distribution within a molecule, identifying electrophilic and nucleophilic sites. FMO theory, focusing on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is crucial for predicting a molecule's reactivity and electronic properties. However, without specific computational studies on this compound, any discussion would remain purely theoretical and not based on concrete data for this particular molecule.
Similarly, the prediction of spectroscopic parameters through computational methods and their comparison with experimental data is a standard procedure for confirming molecular structures and understanding their vibrational and electronic characteristics. The lack of both calculated and measured spectra for this compound prevents any meaningful analysis or the creation of comparative data tables as requested.
While spectroscopic data for related, simpler compounds such as 2-chlorobenzonitrile (B47944) and other substituted benzonitriles are available, this information cannot be directly extrapolated to provide a scientifically accurate and thorough characterization of the more complex this compound.
Therefore, due to the absence of specific scientific data in the public domain, an article focusing solely on the detailed spectroscopic and computational characterization of this compound with the requested in-depth analysis and data tables cannot be generated at this time.
Emerging Research Avenues and Future Directions
Development of Catalytic Systems for 2-Chloro-6-isocyanatobenzonitrile Transformations
The development of bespoke catalytic systems will be crucial to unlocking the full synthetic potential of this compound. Future research could focus on:
Catalytic Cross-Coupling Reactions: Exploring palladium, nickel, or copper-catalyzed reactions to substitute the chlorine atom. This would enable the introduction of a wide array of functional groups, expanding the molecular diversity accessible from this starting material.
Catalytic Cyclization Reactions: The isocyanate and nitrile functionalities are prime candidates for intramolecular and intermolecular cyclization reactions, catalyzed by various metals or organocatalysts, to form heterocyclic structures. These scaffolds are of significant interest in medicinal chemistry.
Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of reactions involving the isocyanate group, leading to the synthesis of enantiomerically pure compounds.
Sustainable and Green Chemical Processes for its Synthesis and Derivatization
The principles of green chemistry offer a framework for the environmentally benign synthesis and modification of this compound. Key areas for investigation include:
Alternative Solvents: Moving away from traditional volatile organic compounds towards greener alternatives like water, supercritical fluids, or bio-based solvents.
Energy-Efficient Synthesis: Utilizing microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. google.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, minimizing waste. This could involve exploring multicomponent reactions where the isocyanate and other functional groups react in a single, efficient step.
Mechanistic Studies of Unexplored Reactivity Pathways
A thorough understanding of the reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. Future mechanistic studies could involve:
Computational Modeling: Employing density functional theory (DFT) and other computational methods to predict reaction pathways, transition states, and the influence of the different functional groups on reactivity.
Kinetic Studies: Performing kinetic experiments to elucidate the rate-determining steps and the role of catalysts in various transformations.
Spectroscopic Analysis: Using advanced spectroscopic techniques to identify and characterize reaction intermediates, providing direct evidence for proposed mechanisms.
Design and Synthesis of Novel Scaffolds Leveraging its Unique Functional Groups
The inherent reactivity of the isocyanate group, combined with the potential for modifying the nitrile and chloro substituents, makes this compound an attractive starting point for the synthesis of novel molecular scaffolds. Research in this area could lead to the creation of diverse libraries of compounds for biological screening. The synthesis of various heterocyclic compounds through multicomponent reactions involving isocyanides is a well-established field, suggesting that this compound could be a valuable precursor to novel heterocycles. nih.govnih.govorganic-chemistry.org
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The use of automated synthesis and high-throughput experimentation (HTE) can significantly accelerate the discovery and optimization of reactions involving this compound. This approach allows for the rapid screening of a large number of reaction conditions, including different catalysts, solvents, and temperatures. While the state of the art in chemical HTE is still developing compared to other fields, its application would be invaluable for exploring the reactivity of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-chloro-6-isocyanatobenzonitrile with high purity?
- Methodological Answer : The synthesis typically involves introducing the isocyanate group to a benzonitrile precursor. A plausible route starts with 2-chloro-6-hydroxybenzonitrile (CAS RN: 89999-90-6), where hydroxyl-to-isocyanate conversion can be achieved via treatment with phosgene or trichloromethyl chloroformate under anhydrous conditions. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) and recrystallization (using cold dichloromethane) ensures high purity (>97%) . Storage at 0–6°C in airtight containers prevents degradation .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify aromatic protons, nitrile, and isocyanate groups. For example, the nitrile carbon typically resonates at ~115 ppm in NMR.
- IR Spectroscopy : Sharp peaks at ~2250 cm (C≡N stretch) and ~2270 cm (N=C=O stretch) confirm functional groups.
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry validates molecular ion peaks (e.g., [M+H] for CHClNO, expected m/z ≈ 193.5).
- Elemental Analysis : Confirms C, H, N, and Cl percentages within ±0.3% of theoretical values .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.
- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation and moisture absorption .
- Disposal : Neutralize residual isocyanate groups with aqueous ethanolamine (1:1 v/v) before disposal. Follow local regulations for halogenated waste .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311+G(d,p) basis set to optimize geometry and calculate electrostatic potential maps. The isocyanate group’s electrophilicity can be quantified via Fukui indices () at the carbonyl carbon.
- Reactivity Analysis : Compare activation energies for nucleophilic attack (e.g., by amines) at the isocyanate vs. nitrile groups. Solvent effects (e.g., DMF, THF) are modeled using the polarizable continuum model (PCM) .
Q. What experimental and computational strategies resolve contradictions in observed vs. predicted spectroscopic data for this compound derivatives?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR shifts using ab initio calculations (GIAO method) and compare with experimental data. Discrepancies >0.5 ppm may indicate solvent effects or conformational flexibility.
- Error Analysis : Quantify uncertainties in DFT-predicted IR frequencies (±20 cm) and correlate with experimental noise levels (e.g., baseline drift in HPLC). Use statistical tools (e.g., Bland-Altman plots) to assess systematic biases .
Q. How do steric and electronic effects influence the regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer :
- Steric Maps : Generate steric hindrance maps (e.g., using %V) to identify crowded regions around the isocyanate group.
- Electronic Profiling : Natural Bond Orbital (NBO) analysis quantifies charge distribution; electron-deficient isocyanate carbons favor [2+2] cycloadditions with alkenes.
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to detect intermediates (e.g., azetidinones). Compare activation barriers (ΔG) computed via transition-state theory with experimental Arrhenius parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
